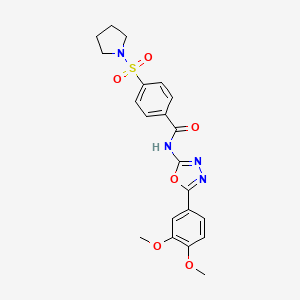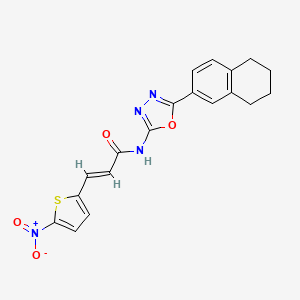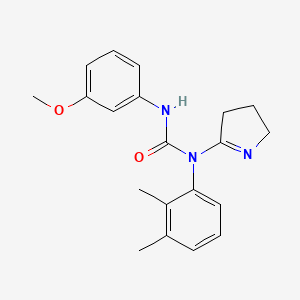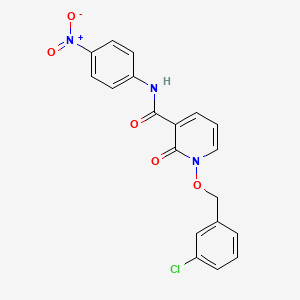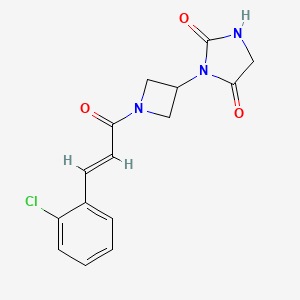
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the production of energy in cancer cells. CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells and has demonstrated antitumor activity in various cancer types.
作用機序
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione targets the mitochondrial TCA cycle, which is essential for the production of energy in cancer cells. By inhibiting the TCA cycle, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione disrupts the energy production in cancer cells, leading to apoptosis. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to induce oxidative stress in cancer cells, which further contributes to apoptosis.
Biochemical and Physiological Effects:
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by disrupting the mitochondrial TCA cycle and inducing oxidative stress. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione also inhibits the activity of several enzymes involved in the TCA cycle, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis.
実験室実験の利点と制限
One of the main advantages of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its ability to enhance the efficacy of other anticancer drugs. This makes it a promising candidate for combination therapy in cancer treatment. Additionally, (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been shown to have low toxicity and is well-tolerated in clinical trials. However, one of the limitations of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is its limited solubility in water, which can make it challenging to administer in clinical settings.
将来の方向性
There are several future directions for research on (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione. One potential direction is to explore its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to investigate its potential as a treatment for other diseases, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione and its potential side effects in clinical settings.
合成法
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-chlorobenzaldehyde with glycine to form 2-chlorophenylglycine. The 2-chlorophenylglycine is then reacted with acryloyl chloride to form 3-(2-chlorophenyl)acryloylglycine. The 3-(2-chlorophenyl)acryloylglycine is then reacted with azetidine-3-one to form (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione.
科学的研究の応用
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has been extensively studied in preclinical and clinical studies for its potential as an anticancer drug. It has been shown to have antitumor activity in various cancer types, including pancreatic, breast, lung, and ovarian cancers. (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione has also been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and pemetrexed.
特性
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-6,11H,7-9H2,(H,17,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBRXCNOSQVMHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

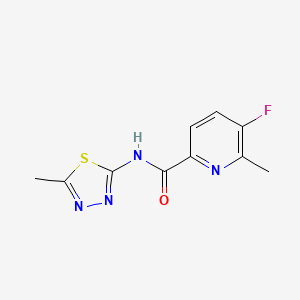
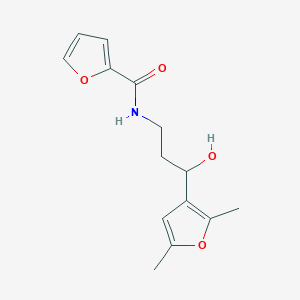
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-carboxy-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2594962.png)
![N1-(2-methoxyphenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2594964.png)
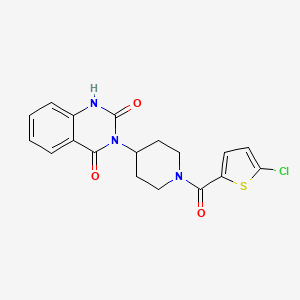
![5-[(4-Butylphenyl)sulfamoyl]-2,4-dichlorobenzoic acid](/img/structure/B2594968.png)


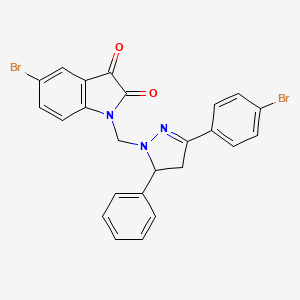
![1-[({6-[2-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]azepane](/img/structure/B2594976.png)
